5-methoxy-6-phenylpyridazin-3-ol
Overview
Description
5-Methoxy-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and phenyl groups in the structure may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-phenylpyridazin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions may include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield dihydropyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-methoxy-6-phenylpyridazin-3-ol depends on its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3(2H)-pyridazinone: Lacks the methoxy group, which may affect its chemical and biological properties.
5-Methoxy-3(2H)-pyridazinone: Lacks the phenyl group, which may influence its activity and applications.
Uniqueness
5-Methoxy-6-phenyl-3(2H)-pyridazinone is unique due to the presence of both methoxy and phenyl groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Biological Activity
5-Methoxy-6-phenylpyridazin-3-ol is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a pyridazine ring substituted with a methoxy group and a phenyl moiety. The molecular formula is , with a molecular weight of approximately 202.22 g/mol. The presence of the methoxy group enhances solubility and bioavailability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins associated with inflammation and pain .
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For instance, it has been studied for its effects on formyl peptide receptors (FPRs), which play a role in immune responses .
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of this compound:
- In Vitro Studies : In cell culture models, the compound significantly reduced the production of pro-inflammatory cytokines and inhibited the expression of COX enzymes, leading to decreased inflammation markers .
- Animal Models : In vivo experiments using rodent models of inflammation showed that administration of this compound resulted in reduced edema and pain response, suggesting effective anti-inflammatory properties .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties:
- In Vitro Antimicrobial Tests : The compound demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Efficacy in Rodent Models
A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in paw swelling compared to control groups treated with saline. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Treatment Group | Paw Swelling (mm) | Histopathological Findings |
---|---|---|
Control | 8.5 ± 1.2 | High inflammatory cell infiltration |
Low Dose (10 mg/kg) | 5.0 ± 0.8 | Moderate infiltration |
High Dose (50 mg/kg) | 2.5 ± 0.5 | Minimal infiltration |
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The compound showed promising results with inhibition zones comparable to those produced by conventional antibiotics.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Properties
IUPAC Name |
4-methoxy-3-phenyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUNKQOLDGDALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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